molecular formula C21H27N3O3 B11349541 2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B11349541
M. Wt: 369.5 g/mol
InChI Key: NKPKNXKKOUGPDP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenoxy group, a pyridinyl ethyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the Intermediate: The process begins with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propan-1-ol.

    Piperazine Derivative Formation: The intermediate is then reacted with 1-(2-pyridinyl)ethylpiperazine under basic conditions to form the final product.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-(2-Hydroxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one.

    Reduction: 2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-ol.

    Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific receptors makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular signaling, which may result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine ring.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, also containing a piperazine moiety.

    Urapidil: An antihypertensive agent with a similar structural framework.

Uniqueness

What sets 2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one apart is its combination of a methoxyphenoxy group and a pyridinyl ethyl group, which provides unique binding properties and potential therapeutic applications .

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H27N3O3/c1-17(27-20-9-4-3-8-19(20)26-2)21(25)24-15-13-23(14-16-24)12-10-18-7-5-6-11-22-18/h3-9,11,17H,10,12-16H2,1-2H3

InChI Key

NKPKNXKKOUGPDP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCC2=CC=CC=N2)OC3=CC=CC=C3OC

Origin of Product

United States

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